3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol
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Overview
Description
3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol is a benzofuran derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol typically involves the construction of the benzofuran ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor with a suitable leaving group can undergo intramolecular cyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with different biological activities.
6-Hydroxybenzofuran: A hydroxylated derivative with unique properties.
Uniqueness
3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications .
Properties
Molecular Formula |
C15H18O2 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
3,5-dimethyl-6-[(E)-pent-3-enyl]-1-benzofuran-7-ol |
InChI |
InChI=1S/C15H18O2/c1-4-5-6-7-12-10(2)8-13-11(3)9-17-15(13)14(12)16/h4-5,8-9,16H,6-7H2,1-3H3/b5-4+ |
InChI Key |
YUHGYYHCMKCXAZ-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/CCC1=C(C2=C(C=C1C)C(=CO2)C)O |
Canonical SMILES |
CC=CCCC1=C(C2=C(C=C1C)C(=CO2)C)O |
Origin of Product |
United States |
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